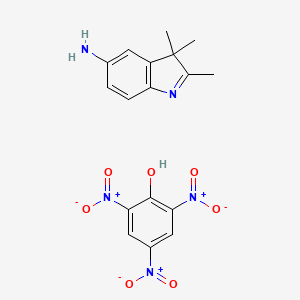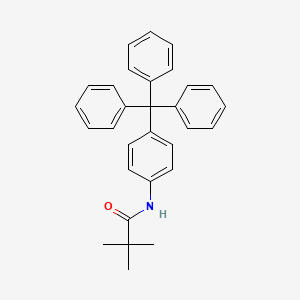![molecular formula C17H28N2O2 B5145793 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5145793.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-4-piperidinamine, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and gained popularity in the early 2000s as a recreational drug. However, in recent years, it has gained attention in the scientific community due to its potential therapeutic uses.
Mécanisme D'action
2C-E acts as a partial agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. It also affects other serotonin receptors, including 5-HT2C and 5-HT1A, which are involved in mood regulation and anxiety.
Biochemical and Physiological Effects:
The exact biochemical and physiological effects of 2C-E are not fully understood. However, studies have shown that it increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to changes in mood, perception, and behavior. It also increases the activity in the default mode network (DMN) of the brain, which is involved in self-referential thinking and introspection.
Avantages Et Limitations Des Expériences En Laboratoire
2C-E has several advantages for lab experiments, including its potency, selectivity for serotonin receptors, and ability to produce consistent and reproducible effects. However, it also has several limitations, including its toxicity, potential for abuse, and legal restrictions.
Orientations Futures
There are several potential future directions for research on 2C-E, including:
1. Investigating its therapeutic potential in the treatment of depression, anxiety, and PTSD.
2. Studying its mechanism of action and the effects on different serotonin receptors.
3. Developing safer and more efficient synthesis methods.
4. Exploring its potential as a tool for studying the brain and consciousness.
5. Investigating the long-term effects of 2C-E on the brain and behavior.
Conclusion:
2C-E is a synthetic psychedelic drug that has gained attention in the scientific community due to its potential therapeutic uses. It acts as a partial agonist of the 5-HT2A receptor and affects other serotonin receptors, leading to changes in mood, perception, and behavior. While it has several advantages for lab experiments, it also has limitations due to its toxicity, potential for abuse, and legal restrictions. Further research is needed to fully understand the biochemical and physiological effects of 2C-E and its potential therapeutic uses.
Méthodes De Synthèse
2C-E can be synthesized through various methods, including the reduction of 2,5-dimethoxyphenethylamine with lithium aluminum hydride or the condensation of 3,4-dimethoxyphenylacetonitrile with ethylamine followed by reduction with lithium aluminum hydride. The synthesis process requires a high level of expertise and caution due to the toxicity of the chemicals involved.
Applications De Recherche Scientifique
2C-E has shown potential therapeutic uses in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that it has a similar mechanism of action to other psychedelic drugs such as LSD and psilocybin, which stimulate the serotonin receptors in the brain, leading to changes in mood, perception, and behavior.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-4-19-11-8-15(9-12-19)18-10-7-14-5-6-16(20-2)17(13-14)21-3/h5-6,13,15,18H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBJRCYLPVUJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5145716.png)
![2-[4-(4-ethylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5145721.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5145754.png)
![5-{[(2-ethoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145757.png)

![4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B5145763.png)

![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-nitrobenzene](/img/structure/B5145769.png)
![2-chloro-N-{1-[1-(3-phenylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5145772.png)

![N-(3-chlorobenzyl)-3-[1-(4-phenylbutanoyl)-4-piperidinyl]propanamide](/img/structure/B5145785.png)
![3-[(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5145786.png)
![3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5145789.png)